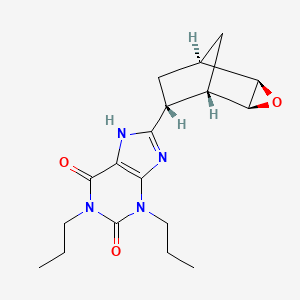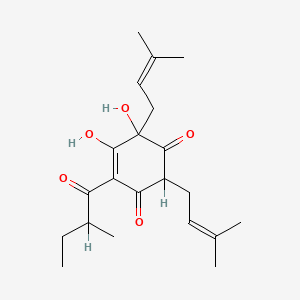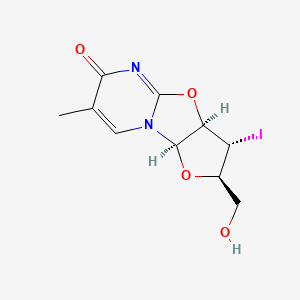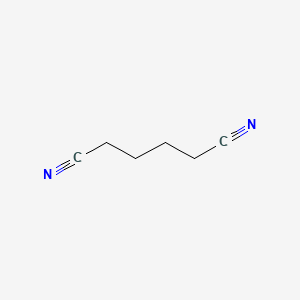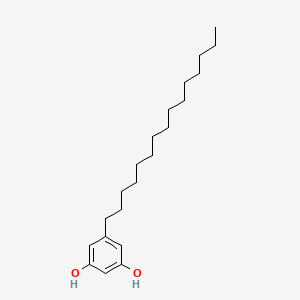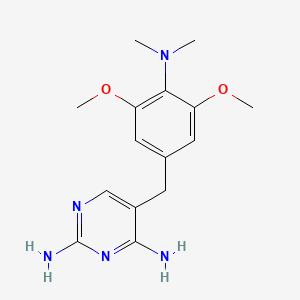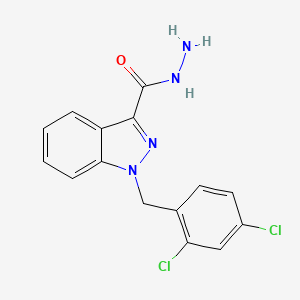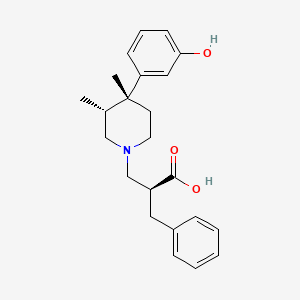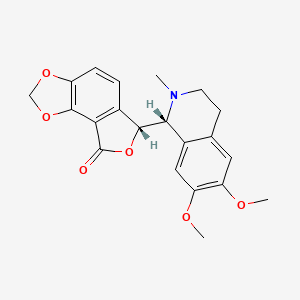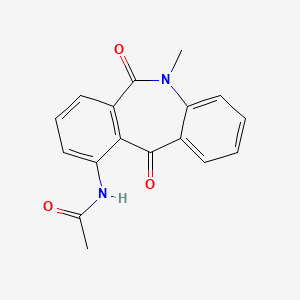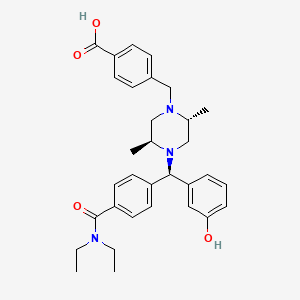
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARD-353 is a nonpeptide delta receptor agonist with cardioprotective effects.
Aplicaciones Científicas De Investigación
Cardioprotective Effects
- Study 1 : Research on ARD-353, a novel δ-receptor selective compound closely related to your compound of interest, showed promising results in reducing myocardial infarct size in a rat model. This nonpeptide δ-receptor agonist demonstrated cardioprotective effects without significant central nervous system penetration, indicating its potential for clinical use in ischemia-related conditions (Watson et al., 2006).
Opioid Receptor Affinity
- Study 2 : Compounds related to the one , particularly those with affinity for mu- and delta-opioid receptors, were synthesized and evaluated. These compounds showed good affinity, particularly at mu-receptors, suggesting potential applications in pain management or neurological research (Kim et al., 2003).
Antimicrobial Agents
- Study 3 : A study focused on the synthesis of novel pyridone carboxylic acids related to your compound, which were evaluated for their antimicrobial properties. The study highlighted the role of specific structural modifications in influencing antimicrobial activity (Uno et al., 1993).
Metal Complex Formation
- Study 4 : Research into polydentate ligands, including compounds structurally similar to the one you're interested in, explored their reactivity with various metal acceptors. Such studies are crucial in the field of inorganic chemistry and materials science (Pettinari et al., 2001).
Antifungal Activity
- Study 5 : Investigations into triazolylindole derivatives, which include structures similar to your compound, revealed significant antifungal activity. This research is particularly relevant in developing new antifungal drugs or agricultural chemicals (Singh & Vedi, 2014).
Propiedades
Número CAS |
561068-32-4 |
|---|---|
Nombre del producto |
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid |
Fórmula molecular |
C32H39N3O4 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
4-[[(2R,5S)-4-[(R)-[4-(diethylcarbamoyl)phenyl]-(3-hydroxyphenyl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C32H39N3O4/c1-5-33(6-2)31(37)26-16-14-25(15-17-26)30(28-8-7-9-29(36)18-28)35-20-22(3)34(19-23(35)4)21-24-10-12-27(13-11-24)32(38)39/h7-18,22-23,30,36H,5-6,19-21H2,1-4H3,(H,38,39)/t22-,23+,30-/m1/s1 |
Clave InChI |
DDSCNRYOJYAXOK-DUELTEGESA-N |
SMILES isomérico |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=C(C=C4)C(=O)O)C |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(4-((4-diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid ARD 353 ARD-353 ARD353 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



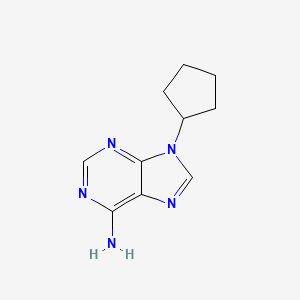
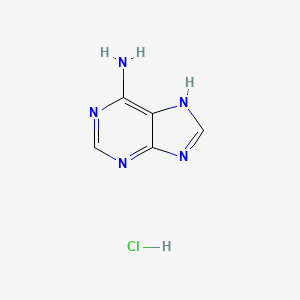
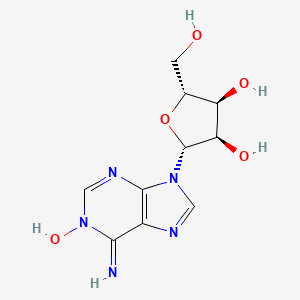
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
